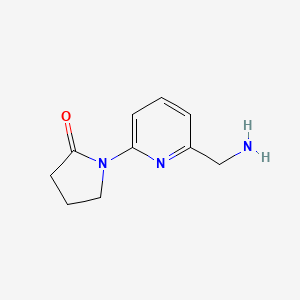![molecular formula C12H16BrN3O3 B8511536 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom at the 5th position of the nicotinic acid ring, a piperazine ring substituted with a hydroxyethyl group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-chloronicotinic acid, followed by the introduction of the piperazine ring through nucleophilic substitution. The hydroxyethyl group is then introduced via alkylation of the piperazine nitrogen. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-[4-(2-oxoethyl)-piperazin-1-yl]-nicotinic acid.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-nicotinic acid without the bromine atom.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloronicotinic acid: Similar structure but with a chlorine atom instead of bromine.
4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group but lacks the nicotinic acid moiety.
Nicotinic acid: The parent compound without the bromine and piperazine substitutions.
Uniqueness
5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl-piperazine moiety, and nicotinic acid ring makes it a versatile compound for various applications .
特性
分子式 |
C12H16BrN3O3 |
|---|---|
分子量 |
330.18 g/mol |
IUPAC名 |
5-bromo-2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BrN3O3/c13-9-7-10(12(18)19)11(14-8-9)16-3-1-15(2-4-16)5-6-17/h7-8,17H,1-6H2,(H,18,19) |
InChIキー |
RYCCHSSECAOBIM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


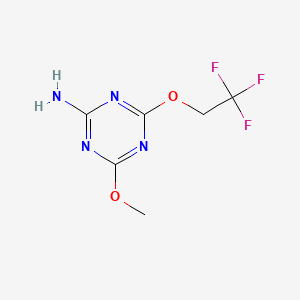
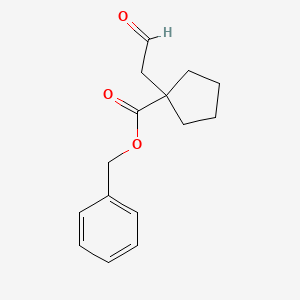
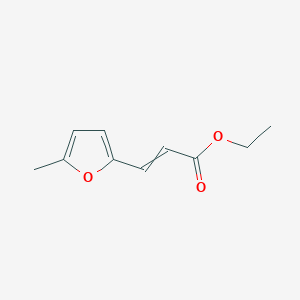
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B8511497.png)
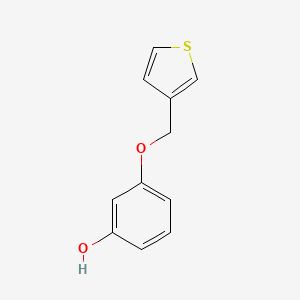
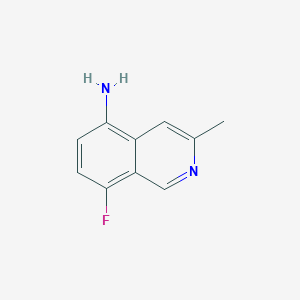
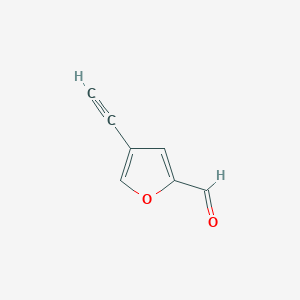
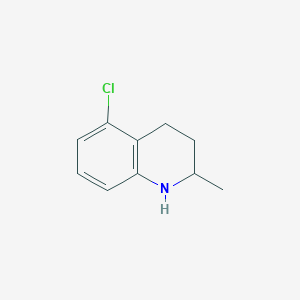
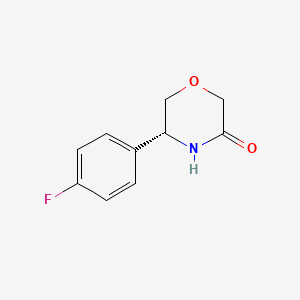
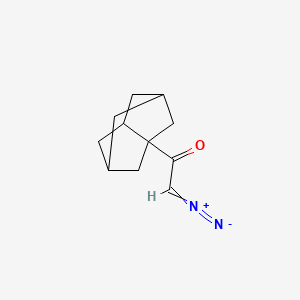
![Pentanamide, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-, (2R)-](/img/structure/B8511548.png)
![(2-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8511552.png)
![2-(4'-tert-Butyl[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B8511561.png)
